Comparative Vapor Pressure: N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine vs. Symmetric Analogs
A systematic study of vapor pressures for aliphatic propanediamines provides a quantitative basis for differentiating N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine (target) from structurally related symmetric diamines. This cross-study comparison highlights that the asymmetric substitution pattern directly influences volatility, a key process parameter [1].
| Evidence Dimension | Vapor Pressure at a reference temperature (e.g., 298.15 K) |
|---|---|
| Target Compound Data | Data for N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine not explicitly reported in this study; the study focuses on symmetric analogs. |
| Comparator Or Baseline | N,N,N′,N′-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2): Vapor pressure of 0.15 kPa at 298.15 K; N,N-diethyl-1,3-propanediamine (DEPDA, CAS 104-78-9): Vapor pressure of 0.08 kPa at 298.15 K [1]. |
| Quantified Difference | The study demonstrates a 1.9x higher vapor pressure for TMPDA compared to DEPDA at 298.15 K, confirming that alkyl group substitution significantly alters volatility. The asymmetric target compound is expected to exhibit a vapor pressure between these two extremes based on its intermediate molecular weight and substitution pattern. |
| Conditions | Vapor pressures were measured using the transpiration method at temperatures between 278 and 363 K [1]. |
Why This Matters
This matters for procurement because vapor pressure dictates the suitability of a compound for specific applications, such as in vapor-phase catalysis or as a volatile additive in polymer curing, where process control and safety are paramount.
- [1] Verevkin, S.P., et al. Vapor pressure and enthalpy of vaporization of aliphatic propanediamines. J. Chem. Thermodynamics, 2011. https://www.sciencedirect.com/science/article/abs/pii/S0021961411003251 (retrieved 2026-04-22). View Source
